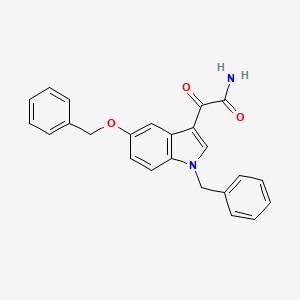
Etilefrin-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etilefrin-d5 Hydrochloride is a deuterated form of Etilefrine, a sympathomimetic medication primarily used to treat orthostatic hypotension. The deuterated version, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of Etilefrine due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Etilefrin-d5 Hydrochloride involves the incorporation of deuterium atoms into the Etilefrine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically involves the following steps:
Starting Material: The synthesis begins with a precursor molecule, often a phenethylamine derivative.
Deuteration: The precursor undergoes catalytic hydrogenation in the presence of deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.
Hydrochloride Formation: The deuterated compound is then reacted with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced catalytic systems and optimized reaction conditions enhances the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Etilefrin-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the aromatic ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenethylamine derivatives.
Aplicaciones Científicas De Investigación
Etilefrin-d5 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Employed in tracer studies to investigate the distribution and metabolism of Etilefrine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Etilefrine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency of Etilefrine formulations.
Mecanismo De Acción
Etilefrin-d5 Hydrochloride exerts its effects by acting as an agonist of alpha-1 and beta-1 adrenergic receptors. This interaction leads to vasoconstriction and increased cardiac output, which helps in managing orthostatic hypotension. The compound stimulates the sympathetic nervous system, resulting in increased blood pressure and improved blood flow.
Molecular Targets and Pathways:
Alpha-1 Adrenergic Receptors: Activation leads to vasoconstriction and increased peripheral resistance.
Beta-1 Adrenergic Receptors: Activation increases heart rate and cardiac output.
Comparación Con Compuestos Similares
Etilefrin-d5 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Etilefrine: The non-deuterated form, used clinically for the same indications.
Phenylephrine: Another sympathomimetic agent with similar pharmacological effects but different receptor selectivity.
Epinephrine: A naturally occurring sympathomimetic with broader receptor activity.
Uniqueness: The deuterium labeling in this compound offers advantages in research settings, such as reduced metabolic degradation and improved detection in analytical studies.
Propiedades
Número CAS |
1346599-41-4 |
|---|---|
Fórmula molecular |
C10H16ClNO2 |
Peso molecular |
222.724 |
Nombre IUPAC |
3-[1-hydroxy-2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/i1D3,2D2; |
Clave InChI |
KTNROWWHOBZQGK-LUIAAVAXSA-N |
SMILES |
CCNCC(C1=CC(=CC=C1)O)O.Cl |
Sinónimos |
α-[(Ethylamino)methyl]-3-hydroxybenzenemethanol-d5 Hydrochloride; (+/-)-Ethylphenylephrine-d5 Hydrochloride; Cardanat-d5; Circupon-d5; Effontil-d5; Effortil-d5; Efortil-d5; Kertasin-d5; Thomasin-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


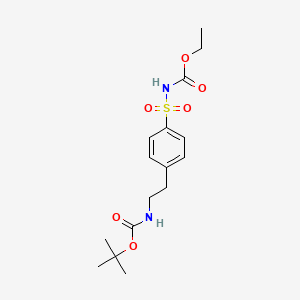

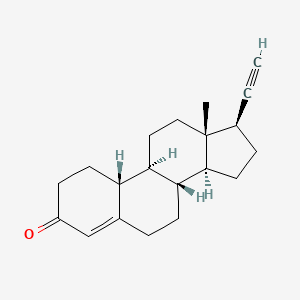
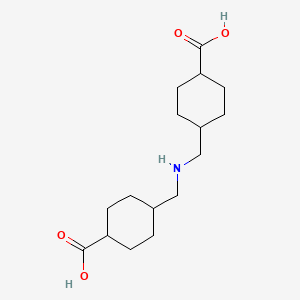
![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)
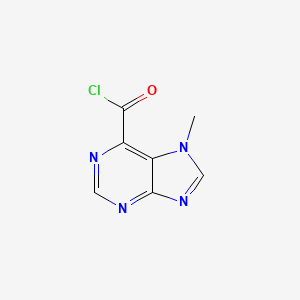
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)
![2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B584433.png)

